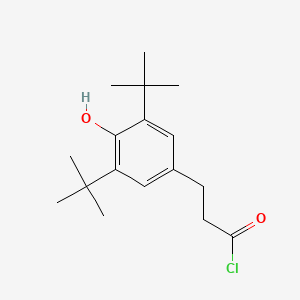
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionyl chloride
説明
The compound “3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionyl chloride” is a phenolic compound that has been used as an antioxidant in wastewater treatment . It is soluble in methanol .
Synthesis Analysis
The synthesis of this compound involves the base-catalyzed Michael addition of methyl acrylate to 2,6-di-tert-butylphenol, forming an intermediate butyl-phloretic ester . High-temperature transesterification of this with stearyl alcohol gives the final product .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: [(CH3)3C]2C6H2(OH)CH2CH2CO2(CH2)17CH3 . It has a molecular weight of 530.86 .Chemical Reactions Analysis
The compound exhibits good stability and drug release when formulated as a nanosponge hydrogel . It also shows higher antifungal activity against Candida albicans compared to fluconazole .Physical and Chemical Properties Analysis
This compound appears as a white solid . It has a melting point of 50–52 °C and a boiling point of 323 °C . Its solubility in water is 2.85 µg/L .科学的研究の応用
Environmental and Human Exposure Studies
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionyl chloride and its derivatives are recognized as synthetic phenolic antioxidants (SPAs), widely used in polymers. Recent research has indicated their presence in indoor and outdoor environments. A study focusing on human exposure found a specific metabolite, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, in human urine. This compound serves as a biomarker of human exposure to these antioxidants, suggesting widespread human contact with these compounds (Liu & Mabury, 2021).
Chemical Synthesis and Reactions
In a study exploring the chemical reactions of related compounds, it was found that the reaction of 2-(acetylamino)-3-[3′,5′-di(tert-butyl)-4′-hydroxyphenyl]propanoic acid with thionyl chloride resulted in unexpected products, including 3,3′,5,5′-tetra(tert-butyl)diphenoquinone and 3,3′,5,5′-tetra(tert-butyl)-4,4′-dihydroxybiphenyl. This suggests complex redox processes during the reaction (Volod’kin et al., 2013).
Antioxidant Synthesis and Applications
Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, a derivative, is used as a primary material for various antioxidants. Studies have improved the synthesis process of this compound, enhancing its yield and confirming its role as a crucial raw material in antioxidant production. This underlines its importance in the chemical industry, particularly in the manufacture of antioxidants like 1010 and 1076 (Huo Xiao-jian, 2010).
Environmental Impact Assessment
In environmental research, the impact of Octadecyl 3(3,5-di-tert-butyl-4-hydroxyphenyl) propionate, another derivative, was assessed. It was found that compared to other chemicals under environmental scrutiny, this compound poses no significant environmental or toxicological concerns. This finding is crucial for evaluating the safety of its widespread use in various applications (Herrchen et al., 1997).
Synthesis of Complex Antioxidants
In another study, an intramolecular complex antioxidant derived from a similar compound was synthesized. This study provides insight into the versatility of these compounds in creating various antioxidant formulations, demonstrating their broad applicability in material science (Liu Rong-wei, 2008).
将来の方向性
作用機序
Target of Action
3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionyl chloride is a synthetic phenolic antioxidant . It is primarily used as a polymer stabilizer . The compound’s primary targets are polymers, particularly polyethylenes and polypropylene .
Mode of Action
The compound acts as a hindered phenolic antioxidant . It interacts with its targets (polymers) by preventing oxidation, a process that can lead to the breakdown of the polymer structure . This interaction helps maintain the integrity and prolong the lifespan of the polymers .
Biochemical Pathways
The compound affects the oxidation pathway in polymers . By acting as an antioxidant, it interrupts the oxidation process, preventing the formation of free radicals and other oxidative species that can damage the polymer .
Result of Action
The primary result of the compound’s action is the stabilization of polymers . By preventing oxidation, the compound helps maintain the structural integrity of the polymers, thereby extending their useful lifespan .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound is less volatile than simpler phenolic antioxidants, making it more suitable for stabilizing plastics, which are often exposed to high temperatures during extrusion and molding . Furthermore, the compound remains stable under various conditions, suggesting that it can effectively function in a variety of environments .
特性
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClO2/c1-16(2,3)12-9-11(7-8-14(18)19)10-13(15(12)20)17(4,5)6/h9-10,20H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUKNOGFRSOORK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6-Bromoimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B3123151.png)
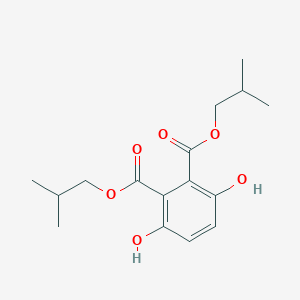
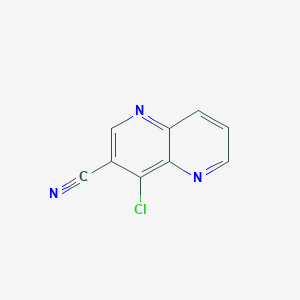
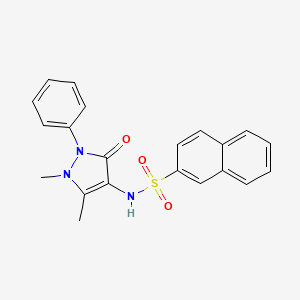
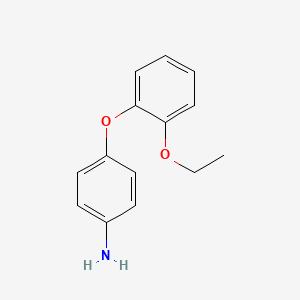
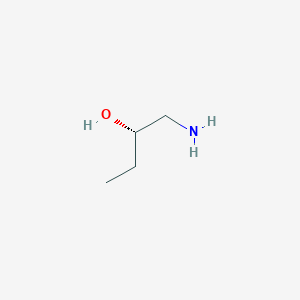


![Methyl 3-[(aminocarbonyl)amino]-3-phenylpropanoate](/img/structure/B3123213.png)
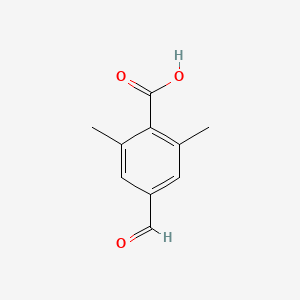

![4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3123242.png)
![4-[(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B3123246.png)
